molecular formula C16H16FNO2 B6372488 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylphenol, 95% CAS No. 1261890-05-4

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylphenol, 95%

Cat. No. B6372488
CAS RN: 1261890-05-4
M. Wt: 273.30 g/mol
InChI Key: GUHWABNQXGRFRX-UHFFFAOYSA-N
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Description

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylphenol, 95% (5-ECFMP) is a versatile compound with a wide range of applications in the pharmaceutical, biotechnological, and chemical industries. It is a fluorinated phenol derivative that has been used in a variety of synthetic reactions, including the synthesis of novel drugs, the production of advanced materials, and the development of advanced imaging techniques. 5-ECFMP is also known to possess a range of biological and physiological effects, making it a promising candidate for further research and development.

Scientific Research Applications

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylphenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of novel drugs, such as antimalarial agents, and in the production of advanced materials, such as polymers. It has also been used in the development of advanced imaging techniques, such as fluorescence microscopy. In addition, 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylphenol, 95% has been used in the synthesis of polymers for drug delivery, as well as in the synthesis of biocompatible polymers for tissue engineering applications.

Mechanism of Action

The exact mechanism of action of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylphenol, 95% is not yet fully understood. However, it is known to interact with a variety of proteins, including cytochrome P450 enzymes, and to inhibit the activity of certain enzymes, such as cyclooxygenase-2. It is also known to interact with certain receptors, such as the serotonin receptor 5-HT2A, and to modulate the activity of certain channels, such as the voltage-gated sodium channel.
Biochemical and Physiological Effects
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylphenol, 95% has been shown to possess a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and antipyretic activities, as well as to possess antioxidant, antidiabetic, and anticancer activities. It has also been shown to possess neuroprotective, cardioprotective, and hepatoprotective activities. In addition, 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylphenol, 95% has been shown to possess antifungal, antibacterial, and antiviral activities.

Advantages and Limitations for Lab Experiments

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylphenol, 95% has several advantages when used in lab experiments. It is a highly versatile compound, and can be used in a variety of synthetic reactions. It is also relatively easy to synthesize, and can be produced in high yields. Furthermore, it is relatively stable, and can be stored for long periods of time without degradation. However, 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylphenol, 95% can be toxic in high concentrations, and should be handled with care.

Future Directions

Given the wide range of biological and physiological effects of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylphenol, 95%, there are numerous potential future directions for research and development. These include further research into the mechanism of action of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylphenol, 95%, as well as the development of novel drugs and materials based on 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylphenol, 95%. In addition, further research into the potential therapeutic applications of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylphenol, 95%, such as its use in the treatment of various diseases, is also warranted. Finally, further research into the use of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylphenol, 95% in the development of advanced imaging techniques, such as fluorescence microscopy, is also needed.

Synthesis Methods

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylphenol, 95% can be synthesized through a variety of methods. The most common method is the reaction of 4-ethylcarbamoyl-3-fluorophenol with 3-methylphenol in the presence of an acid catalyst. This reaction yields a 95% purity product, which can be further purified through recrystallization or chromatography. The reaction can also be conducted in a microwave-assisted manner, which can reduce reaction times and improve yields.

properties

IUPAC Name

N-ethyl-2-fluoro-4-(3-hydroxy-5-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-3-18-16(20)14-5-4-11(9-15(14)17)12-6-10(2)7-13(19)8-12/h4-9,19H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHWABNQXGRFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684027
Record name N-Ethyl-3-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261890-05-4
Record name N-Ethyl-3-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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